
2-Azido-5-ethenylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-5-ethenylcyclohexan-1-ol is an organic compound that features an azide group (-N₃) and an ethenyl group (-CH=CH₂) attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-5-ethenylcyclohexan-1-ol can be achieved through the regioselective ring-opening of epoxides. One method involves the use of halohydrin dehalogenase from Ilumatobacter coccineus, which catalyzes the azide-mediated ring-opening of styrene oxide derivatives to produce 2-azido-2-aryl-1-ols . This biocatalytic approach is highly efficient, with yields up to 96%.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of biocatalysts like halohydrin dehalogenase could be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Azido-5-ethenylcyclohexan-1-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Cycloaddition: The ethenyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Dienes and dienophiles under thermal or catalytic conditions.
Major Products
Nucleophilic Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of cyclohexene derivatives.
Scientific Research Applications
2-Azido-5-ethenylcyclohexan-1-ol has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various heterocycles, such as triazoles and oxazolidinones.
Materials Science: Potential use in the development of thermally stable and biodegradable polymers.
Medicinal Chemistry: Utilized in the synthesis of bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Azido-5-ethenylcyclohexan-1-ol involves the reactivity of the azide and ethenyl groups. The azide group acts as a nucleophile in substitution reactions, while the ethenyl group can participate in cycloaddition reactions. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating the formation of complex molecules .
Comparison with Similar Compounds
Similar Compounds
2-Azido-2-aryl-1-ols: Similar in structure but with different substituents on the cyclohexanol ring.
Cyclohexanol Derivatives: Compounds like 1-ethynylcyclohexanol, which have different functional groups attached to the cyclohexanol ring.
Uniqueness
2-Azido-5-ethenylcyclohexan-1-ol is unique due to the presence of both azide and ethenyl groups on the cyclohexanol ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis and materials science.
Properties
CAS No. |
83185-49-3 |
|---|---|
Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-azido-5-ethenylcyclohexan-1-ol |
InChI |
InChI=1S/C8H13N3O/c1-2-6-3-4-7(10-11-9)8(12)5-6/h2,6-8,12H,1,3-5H2 |
InChI Key |
JCSMXHKNHWLWRZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCC(C(C1)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


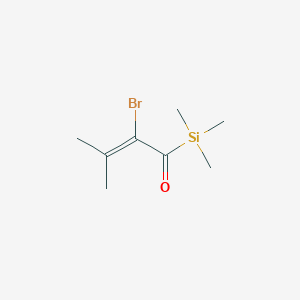
![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)
![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)
![2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14422237.png)

![(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine](/img/structure/B14422255.png)

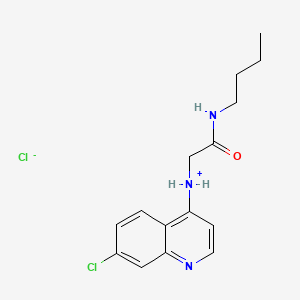
![5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14422273.png)
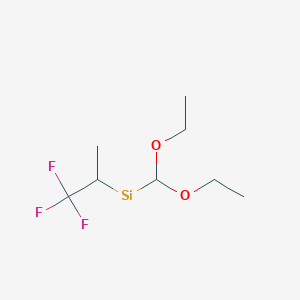
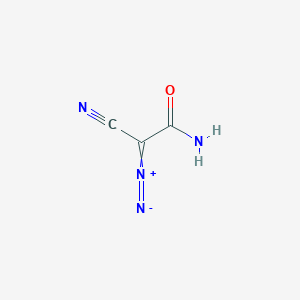
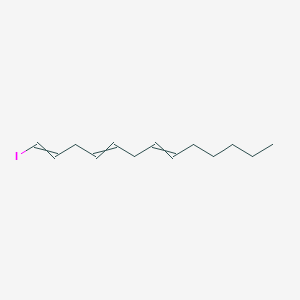
![2,2'-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride](/img/structure/B14422306.png)
![2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14422314.png)
